molecular formula C12H13N3O3 B1423968 N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide CAS No. 950029-01-3

N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide

Cat. No.: B1423968
CAS No.: 950029-01-3
M. Wt: 247.25 g/mol
InChI Key: ICAPHUCFFSDVRU-UHFFFAOYSA-N
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Description

“N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide” is a chemical compound with the molecular formula C12H13N3O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide” can be represented by the InChI code: 1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,9H,6,10H2,1H3 .


Physical and Chemical Properties Analysis

“N’-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide” has a molecular weight of 247.25 g/mol . The predicted boiling point is approximately 492.8° C at 760 mmHg .

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, oxazines and benzoxazines, compounds related to the mentioned chemical structure, are synthesized through the dehydration of dihydro-oxazines obtained from cyclization reactions. These compounds serve as electrophiles in various chemical reactions and are used as chiral synthons, highlighting their significance in constructing complex molecular architectures. The reduction and general reactions of these derivatives provide a pathway for creating a variety of functional materials and bioactive molecules (Sainsbury, 1991).

Biochemical Research

In the field of biochemistry, compounds like Hoechst 33258, which contains methoxy and hydroxyphenyl groups similar to the compound , are utilized for their strong binding affinity to the minor groove of double-stranded DNA. This property makes them valuable tools in biological research for DNA staining, enabling the visualization of chromosomal structures and the analysis of cellular DNA content. Additionally, their derivatives are explored for potential applications as radioprotectors and topoisomerase inhibitors, contributing to the development of new therapeutic agents (Issar & Kakkar, 2013).

Materials Science

In materials science, the incorporation of methoxyphenyl and oxazole units into polymers has been investigated to enhance the properties of plastic scintillators. These modifications aim to improve scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage, demonstrating the versatility of such compounds in high-performance material applications (Salimgareeva & Kolesov, 2005).

Properties

IUPAC Name

N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-17-10-4-2-8(3-5-10)12-14-9(7-18-12)6-11(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAPHUCFFSDVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CO2)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide
Reactant of Route 2
N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.